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Compound of Interest

Compound Name: O-cyclohexylhydroxylamine

CAS No.: 4759-21-1

Cat. No.: B1353468

Get Quote

CAS Number: 4759-21-1 (Free Base) | Molecular Formula: C₆H₁₃NO[1]

Executive Summary & Core Identity
O-Cyclohexylhydroxylamine (also known as cyclohexioxyamine) is a specialized

alkoxyamine building block used primarily to introduce the cyclohexyl-alkoxy moiety into

pharmaceutical and agrochemical scaffolds.[1] Unlike its structural isomer N-

cyclohexylhydroxylamine (CAS 2211-64-5), which acts as a nucleophilic amine/hydroxylamine

hybrid, the O-isomer is exclusively used to generate O-alkyloximes (via condensation with

carbonyls) or N-alkoxyamides (via acylation).[1]

Its primary utility lies in the high hydrolytic stability of the resulting C=N-O-R linkage, which

serves as a bioisostere for ketones or unstable imines in drug design.
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Property Data

Chemical Name O-Cyclohexylhydroxylamine

CAS Number (Free Base) 4759-21-1

CAS Number (HCl Salt)
Not widely indexed; typically prepared in situ or

cited as 4759-21-1 HCl

Common Isomer (Avoid Confusion) N-Cyclohexylhydroxylamine (CAS 2211-64-5)

Molecular Weight 115.17 g/mol

SMILES C1CCCCC1ON

Appearance
Colorless oil (Free base) / White crystalline solid

(HCl salt)

Chemical Properties & Reactivity Profile
The reactivity of O-cyclohexylhydroxylamine is defined by the alpha-effect, where the

adjacent oxygen atom enhances the nucleophilicity of the nitrogen lone pair. However, the

bulky cyclohexyl group introduces significant steric demand compared to methoxyamine or

ethoxyamine.

Nucleophilicity: High (Alpha-effect enhanced).

Basicity: Lower than cyclohexylamine (pKa ~4.5–5.0 for the conjugate acid).

Stability: Free base is prone to oxidation; typically stored as the hydrochloride salt.

Critical Reactivity Pathways[1]
Oxime Ether Formation: Reacts rapidly with aldehydes/ketones under acidic catalysis to form

stable oxime ethers (

).

Amide Coupling: Reacts with activated carboxylic acids (EDC/NHS esters) to form

hydroxamic acid derivatives (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1353468/docs?utm_src=pdf-body#technical-monograph-o-cyclohexylhydroxylamine
https://patents.google.com/patent/US2319669A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


).[1]

Electrophilic Amination: Can act as an aminating agent for carbanions in specialized

conditions (e.g., Grignard reagents), though less common.

Synthesis & Manufacturing
The synthesis of O-cyclohexylhydroxylamine is non-trivial due to the need to prevent N-

alkylation.[1] The industry-standard protocol utilizes a Gabriel Synthesis modification involving

N-hydroxyphthalimide.[1]

Mechanistic Pathway (Graphviz)
The following diagram illustrates the phthalimide protection strategy, which ensures exclusive

O-alkylation.
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Caption: Selective synthesis via N-hydroxyphthalimide alkylation prevents over-alkylation and

ensures O-selectivity.

Detailed Protocol: Phthalimide Route
Reference: Adapted from Grochowski & Jurczak, Synthesis 1976.

Step 1: Alkylation

Dissolve N-hydroxyphthalimide (1.0 eq) and cyclohexyl bromide (1.2 eq) in DMF.
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Add DBU (1.2 eq) dropwise at 0°C.

Heat to 60°C for 4–6 hours.

Precipitate in cold water, filter, and dry to obtain N-cyclohexyloxyphthalimide.

Step 2: Hydrazinolysis (Deprotection)

Suspend the intermediate in ethanol.

Add hydrazine hydrate (1.1 eq) cautiously (exothermic).

Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.

Cool, filter off the byproduct.

Concentrate the filtrate. Acidify with HCl/dioxane to precipitate O-cyclohexylhydroxylamine
hydrochloride.

Applications in Drug Discovery
O-Cyclohexylhydroxylamine is a "privileged structure" installer.[1] It is used to modulate

lipophilicity and metabolic stability.

A. GPR40 Agonists (Diabetes Type 2)
In the development of GPR40 (Free Fatty Acid Receptor 1) agonists, the O-cyclohexyl moiety is

often used to mimic the lipophilic tail of fatty acids while introducing a polar "head" group via

the oxime linkage.

Mechanism: The alkoxyamine reacts with a formyl-substituted biaryl scaffold to create an

oxime ether linker.[1] This linker provides rotational constraint and resistance to P450

oxidation compared to a standard ether or alkyl chain.[1]

B. Agrochemicals (Herbicides)
Used in the synthesis of thiadiazole carboxamides.[2] The bulky cyclohexyl group prevents

rapid degradation in soil while maintaining receptor fit in specific plant enzymes.
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C. Bioconjugation (Aldehyde Tagging)
While less common than amino-oxy PEGylation, O-cyclohexylhydroxylamine is used in

"structure-activity relationship" (SAR) studies to cap aldehyde-tagged proteins or peptides to

assess the impact of hydrophobic bulk on binding affinity.[1]

Experimental Protocol: Oxime Ether Formation
Objective: Condensation of O-cyclohexylhydroxylamine with a ketone substrate (General

Procedure).

Reagents:

Ketone Substrate (1.0 mmol)

O-Cyclohexylhydroxylamine HCl (1.2 mmol)[1]

Pyridine (2.0 mmol) or Sodium Acetate (2.0 mmol)

Solvent: Ethanol or Methanol (5 mL)

Procedure:

Dissolution: Dissolve the ketone in ethanol at room temperature.

Addition: Add O-cyclohexylhydroxylamine HCl followed by the base (Pyridine/NaOAc).

Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (the oxime is usually less

polar than the ketone).

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove

excess pyridine/hydroxylamine), then brine.

Purification: Dry over MgSO₄ and concentrate. Most oxime ethers crystallize upon standing

or can be purified via silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:
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NMR: Look for the disappearance of the carbonyl carbon in ¹³C NMR (>190 ppm) and the

appearance of the oxime carbon (~150-160 ppm).

MS: Product mass should be M + 113 (mass of cyclohexyl-N-O fragment minus oxygen)

relative to the ketone? Correction: Mass is M(ketone) - 16 (O) + 114 (NH-O-Cy) = M + 98.[1]

Safety & Handling (MSDS Highlights)
Hazards: O-Cyclohexylhydroxylamine is an irritant to eyes and skin.[1] As a hydroxylamine

derivative, it should be treated as a potential mutagen.

Stability: The free base is unstable and can decompose; always store as the hydrochloride

salt at -20°C under inert atmosphere (Argon/Nitrogen).

Incompatibility: Avoid strong oxidizing agents (risk of N-oxide or nitroso formation) and acyl

chlorides (unless amide formation is intended).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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